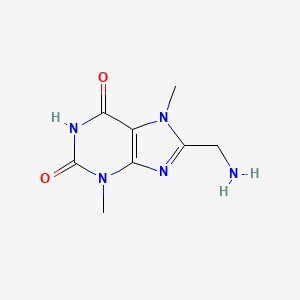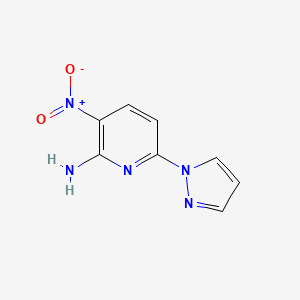
3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a nitro group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formation of Pyrazole Ring: The nitrated pyridine is then reacted with hydrazine or its derivatives to form the pyrazole ring. This step often requires a catalyst and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-6-(1H-pyrazol-1-yl)pyridin-2-amine.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors in the central nervous system.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation and function.
Comparación Con Compuestos Similares
3-Nitro-1H-pyrazole: Similar in structure but lacks the pyridine ring.
6-Amino-3-nitropyridine: Similar in structure but lacks the pyrazole ring.
Uniqueness: 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine is unique due to the presence of both a nitro group and a pyrazole ring on the pyridine scaffold, which imparts distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H7N5O2 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
3-nitro-6-pyrazol-1-ylpyridin-2-amine |
InChI |
InChI=1S/C8H7N5O2/c9-8-6(13(14)15)2-3-7(11-8)12-5-1-4-10-12/h1-5H,(H2,9,11) |
Clave InChI |
JSWDIUNRVOQUJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)
![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)
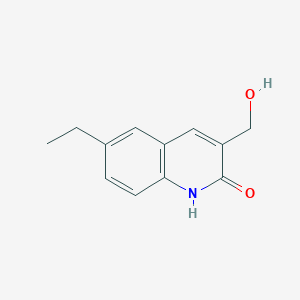

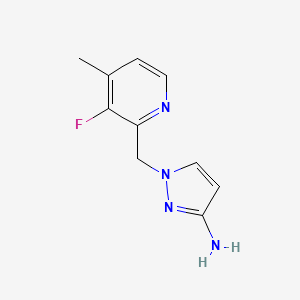


![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
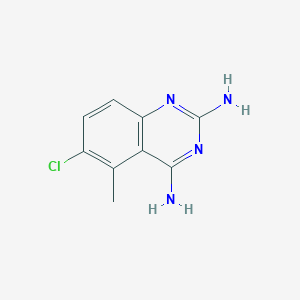
![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894078.png)
